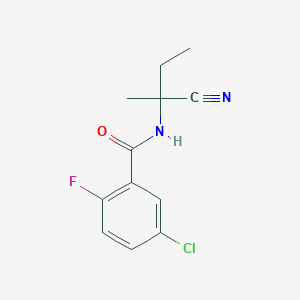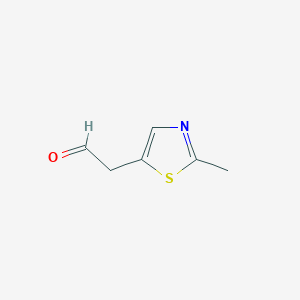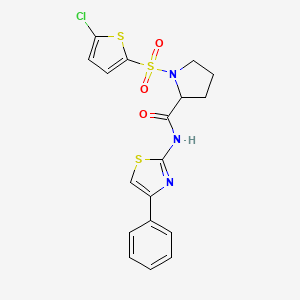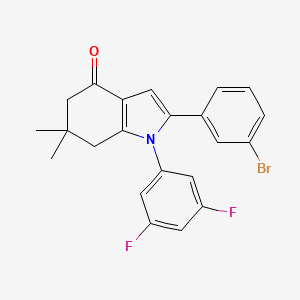
1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one is a synthetic organic compound characterized by its unique structural features, including difluorophenyl and bromophenyl groups attached to a trihydroindol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microreactor technology can be employed to enhance reaction efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent production outcomes.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) to replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Substitution: NaOCH3 in methanol, sodium ethoxide (NaOEt) in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or other substituted derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for developing advanced materials with specific electronic or optical characteristics.
Biological Studies: Researchers explore its interactions with biological macromolecules to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Difluorophenyl)-2-phenyl-6,6-dimethyl-5,6,7-trihydroindol-4-one
- 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
- 1-(3,5-Difluorophenyl)-2-(3-chlorophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
Uniqueness
1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one stands out due to the presence of both difluorophenyl and bromophenyl groups, which confer unique electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(3-bromophenyl)-1-(3,5-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrF2NO/c1-22(2)11-20-18(21(27)12-22)10-19(13-4-3-5-14(23)6-13)26(20)17-8-15(24)7-16(25)9-17/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXANQPVGXHJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766174.png)
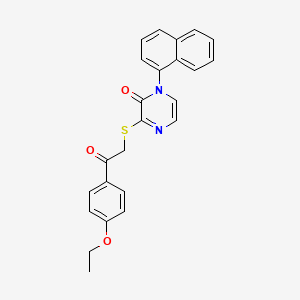
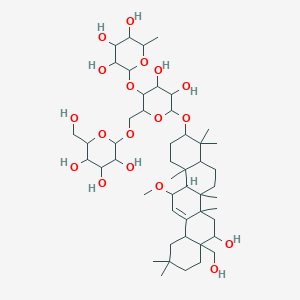
![3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride](/img/structure/B2766178.png)
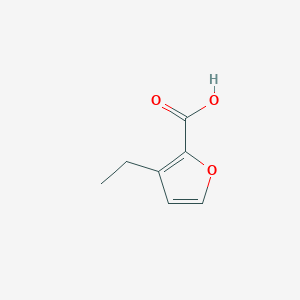
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide](/img/structure/B2766181.png)
![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2766182.png)
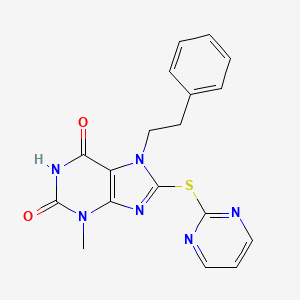
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)
